molecular formula C12H24N2 B1428840 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine CAS No. 1340279-09-5

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Cat. No.: B1428840
CAS No.: 1340279-09-5
M. Wt: 196.33 g/mol
InChI Key: UHPKEUWJTYUINL-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is an organic compound with the molecular formula C({12})H({24})N(_{2}). This compound is characterized by a cyclohexane ring substituted with an amine group and a 4-methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of 4-methylpiperidine. This can be achieved through the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through the hydrogenation of benzene or cyclohexene.

    Coupling Reaction: The final step involves the coupling of 4-methylpiperidine with cyclohexanone followed by reductive amination to form this compound. This reaction typically uses a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-(4-Methylpiperidin-1-yl)cyclohexanone
  • 4-(4-Methylpiperidin-1-yl)benzylamine

Uniqueness

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h10-12H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPKEUWJTYUINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
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4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
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4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
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4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
Reactant of Route 6
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

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